molecular formula C12H18O3 B11771257 3-Octylfuran-2,5-dione

3-Octylfuran-2,5-dione

Cat. No.: B11771257
M. Wt: 210.27 g/mol
InChI Key: WPRFLCSVHAERPY-UHFFFAOYSA-N
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Description

3-Octylfuran-2,5-dione is a chemical compound belonging to the furan family, characterized by a furan ring substituted with an octyl group at the 3-position and two carbonyl groups at the 2 and 5 positions. Furans are known for their aromaticity and are widely used in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Octylfuran-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of octyl-substituted acetylenes with maleic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and decomposition of the furan ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of renewable feedstocks and environmentally benign solvents, is becoming increasingly important in industrial processes .

Chemical Reactions Analysis

Types of Reactions

3-Octylfuran-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or diols .

Scientific Research Applications

3-Octylfuran-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Octylfuran-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This can lead to the formation of covalent adducts, which may alter the function of proteins, enzymes, and other cellular components. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Octylfuran-2,5-dione is unique due to the presence of both the octyl group and the carbonyl functionalities, which confer distinct reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

3-octylfuran-2,5-dione

InChI

InChI=1S/C12H18O3/c1-2-3-4-5-6-7-8-10-9-11(13)15-12(10)14/h9H,2-8H2,1H3

InChI Key

WPRFLCSVHAERPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC(=O)OC1=O

Origin of Product

United States

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